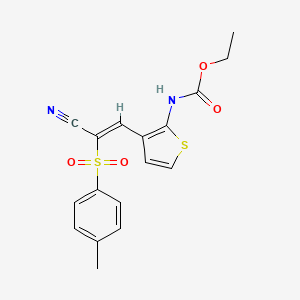

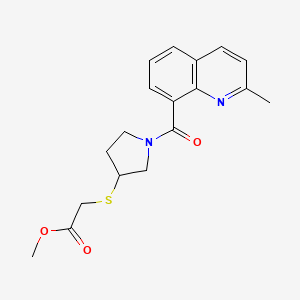

N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar sulfonyl vinyl compounds often involves cyclopropanation reactions catalyzed by Rhodium(II) or similar catalysts, highlighting a method for creating functionalized molecules with high enantioselectivity (Davies et al., 1996). The preparation of thiophene-substituted compounds, which could relate to the thiophene component of the target molecule, employs acid-catalyzed dehydration reactions (Madesclaire et al., 1982).

Scientific Research Applications

Chemistry and Biochemistry of Related Compounds

- The chemistry, biochemistry, and safety of acrylamide, a compound with a functional group that might share reactivity similarities with nitriles, have been extensively studied. Acrylamide is used in various industries and its formation in food has raised safety concerns. Understanding its chemistry and biochemistry is crucial for assessing its impact on human health (Friedman, 2003).

Environmental and Biomedical Applications

The use of the ethylene vinyl alcohol copolymer, Onyx®, in managing cranial arteriovenous malformations highlights the medical applications of vinyl-based compounds. Onyx® serves as an embolic agent, offering a glimpse into how specific chemicals can be utilized in advanced medical treatments (Jalaly et al., 2013).

Polyamide membranes for biofouling mitigation in water treatment technologies demonstrate the importance of polymer chemistry in environmental applications. Such research underscores the role of synthetic chemistry in addressing critical environmental challenges (Naz et al., 2019).

Molecular Mechanisms and Toxicity

- The detailed exploration of sulfonamides, including their patent review and clinical applications, illustrates the broad utility of sulfonamide groups in pharmaceuticals. This encompasses a range of drugs from diuretics to antiepileptics and anticancer agents, hinting at the chemical versatility and therapeutic potential of sulfonamide-bearing compounds (Carta et al., 2012).

Analytical and Synthetic Applications

The development and application of analytical methods for determining antioxidant activity review the critical role of chemical analysis in both food engineering and medical research. Such methodologies are essential for understanding the chemical basis of antioxidant properties, which could be relevant for compounds with similar functional groups (Munteanu & Apetrei, 2021).

Reactions involving nitrile-stabilized carbanions in organic synthesis signify the importance of nitrile groups in carbon-carbon bond formation, a cornerstone of organic chemistry. This area of study has implications for designing new synthetic routes and understanding reaction mechanisms (Arseniyadis et al., 1984).

Future Directions

properties

IUPAC Name |

ethyl N-[3-[(Z)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]thiophen-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-3-23-17(20)19-16-13(8-9-24-16)10-15(11-18)25(21,22)14-6-4-12(2)5-7-14/h4-10H,3H2,1-2H3,(H,19,20)/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYWIKUOYDMOFH-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=CS1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(C=CS1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2489620.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)

![N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2489625.png)

![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)